ethyl 2-amino-3,3-difluorobutanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3,3-difluorobutanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, two fluorine atoms, and an ester functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3,3-difluorobutanoate hydrochloride typically involves the reaction of ethyl 2-amino-3,3-difluorobutanoate with hydrochloric acid. The process can be summarized as follows:
Starting Materials: Ethyl 2-amino-3,3-difluorobutanoate and hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Procedure: Ethyl 2-amino-3,3-difluorobutanoate is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then allowed to react for a specified period, typically a few hours, to ensure complete conversion to the hydrochloride salt.
Isolation: The product is isolated by filtration, washed with cold water, and dried under reduced pressure to obtain this compound as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or automated synthesis systems. These methods ensure higher yields, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,3-difluorobutanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution: Products include substituted amines or amides.
Oxidation: Products include oxo derivatives or carboxylic acids.
Reduction: Products include primary or secondary amines.
Hydrolysis: Products include carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-amino-3,3-difluorobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorine-containing compounds.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,3-difluorobutanoate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Ethyl 2-amino-3,3-difluorobutanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-3-fluorobutanoate: Lacks one fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-amino-3,3-dichlorobutanoate: Contains chlorine atoms instead of fluorine, which can significantly alter its chemical properties and applications.
Ethyl 2-amino-3,3-difluoropropanoate: Has a shorter carbon chain, which may influence its physical and chemical properties.
Properties
CAS No. |
75149-46-1 |
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Molecular Formula |
C6H12ClF2NO2 |
Molecular Weight |
203.61 g/mol |
IUPAC Name |
ethyl 2-amino-3,3-difluorobutanoate;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-3-11-5(10)4(9)6(2,7)8;/h4H,3,9H2,1-2H3;1H |
InChI Key |
LIPMUNPWMWNQFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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